molecular formula C14H12N2O3 B1331043 N-benzyl-2-nitrobenzamide CAS No. 52745-10-5

N-benzyl-2-nitrobenzamide

Cat. No.: B1331043
CAS No.: 52745-10-5
M. Wt: 256.26 g/mol
InChI Key: MMWHBIQCFGNKCY-UHFFFAOYSA-N
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Description

N-benzyl-2-nitrobenzamide: is an organic compound with the molecular formula C14H12N2O3 It is a derivative of benzamide, where the benzyl group is attached to the nitrogen atom and a nitro group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Condensation Method: One common method for synthesizing N-benzyl-2-nitrobenzamide involves the direct condensation of 2-nitrobenzoic acid with benzylamine.

    Ultrasonic Irradiation Method: Another method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4).

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimizations for cost, yield, and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: N-benzyl-2-nitrobenzamide can undergo reduction reactions to convert the nitro group to an amino group, forming N-benzyl-2-aminobenzamide.

    Substitution: The nitro group on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Sodium hydroxide, amines, and other nucleophiles.

Major Products:

    Reduction: N-benzyl-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-benzyl-2-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives may also find applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of N-benzyl-2-nitrobenzamide depends on its specific applicationFor example, if used as a drug, it may inhibit or activate specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Uniqueness: N-benzyl-2-nitrobenzamide is unique due to the presence of both the benzyl and nitro groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-14(15-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(18)19/h1-9H,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWHBIQCFGNKCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350227
Record name N-benzyl-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52745-10-5
Record name N-benzyl-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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